molecular formula C9H17Cl2N3O B13579689 Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride

Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13579689
M. Wt: 254.15 g/mol
InChI Key: SIZPSRSIMVOZQG-QRUOIXDJSA-N
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Description

Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride is a synthetic organic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a pyrazole ring and an oxolane ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and oxolane precursors. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the formation of the oxolane ring.

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Temperature: Controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Polar and non-polar solvents depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine: Lacks the dihydrochloride component.

    3-amino-2-(1-ethyl-1h-pyrazol-5-yl)oxolane: Different stereochemistry.

    2-(1-ethyl-1h-pyrazol-5-yl)oxolane-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both pyrazole and oxolane rings. This combination of structural features may confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.15 g/mol

IUPAC Name

(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C9H15N3O.2ClH/c1-2-12-8(3-5-11-12)9-7(10)4-6-13-9;;/h3,5,7,9H,2,4,6,10H2,1H3;2*1H/t7-,9-;;/m1../s1

InChI Key

SIZPSRSIMVOZQG-QRUOIXDJSA-N

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl

Canonical SMILES

CCN1C(=CC=N1)C2C(CCO2)N.Cl.Cl

Origin of Product

United States

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